N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

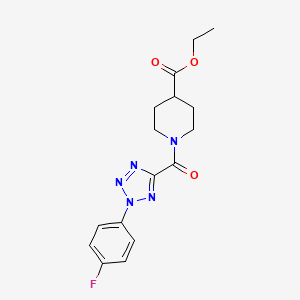

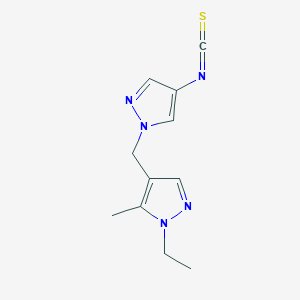

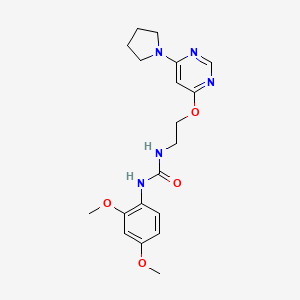

“N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has an amide group (-CONH2), and a benzyl group that is substituted with two fluorine atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,5-difluorobenzyl halide with a 1H-1,2,3-triazole-5-carboxylic acid or its derivative . The exact method would depend on the specific conditions and reagents used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the amide group, and the difluorobenzyl group. The fluorine atoms would be expected to have a strong electronegativity, which could influence the compound’s chemical behavior .Chemical Reactions Analysis

As a complex organic molecule, “N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide” could participate in various chemical reactions. The presence of the amide group could make it a participant in condensation or hydrolysis reactions. The fluorine atoms might also make the benzyl group more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of fluorine atoms could make the compound relatively stable and could influence its polarity. The amide group could allow for hydrogen bonding .Scientific Research Applications

Triazole Compounds in Drug Discovery and Material Science

Triazole derivatives, including the 1,2,3-triazole ring, play a crucial role in drug discovery, bioconjugation, material science, liquid crystals, and pharmaceutical chemistry. Their stability against acidic and basic hydrolysis and their ability to participate in hydrogen bonding and dipole-dipole interactions make them valuable in developing new pharmaceuticals and materials. The copper(I) catalyzed azide-alkyne cycloaddition, also known as a click reaction, is highlighted for its simplicity, high yield, and ability to create diverse and complex molecules, indicating the potential for triazoles in synthetic chemistry and biological applications (Kaushik et al., 2019).

Triazoles in CO2 Capture and Conversion

Nitrogen-doped porous polymers, including those derived from triazole-based compounds, show promise for CO2 capture and conversion into useful products. These materials, known for their high surface area, structural tunability, and stability, are explored for energy-efficient and enhanced polar gas separation. This research underscores the environmental and industrial significance of triazole derivatives in addressing climate change and resource sustainability (Mukhtar et al., 2020).

Triazoles in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, related to the difluorobenzyl component of the asked compound, have been extensively utilized in supramolecular chemistry for their ability to form highly ordered structures stabilized by hydrogen bonding. These applications range from nanotechnology and polymer processing to biomedical applications, highlighting the versatility and utility of such compounds in creating complex, functional materials (Cantekin et al., 2012).

Environmental Considerations of Fluorinated Compounds

The environmental fate and behavior of polyfluoroalkyl chemicals, which include difluorobenzyl-related structures, have been scrutinized for their persistence and potential toxicological effects. These studies are critical for understanding the environmental impact of fluorinated compounds and for developing strategies to mitigate their presence in ecosystems (Liu & Mejia Avendaño, 2013).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The compound could potentially interact with biological systems through the amide group or the fluorinated benzyl group .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4O/c11-7-1-2-8(12)6(3-7)4-13-10(17)9-5-14-16-15-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYWJJIKQZPBDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CNC(=O)C2=NNN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2573469.png)

![{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine](/img/structure/B2573475.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine](/img/structure/B2573477.png)

![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2573478.png)